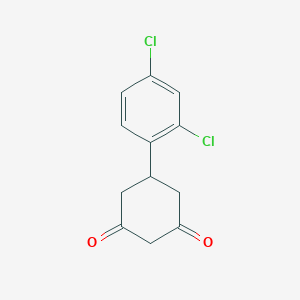

5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 5-(2,4-dichlorophenyl)cyclohexane-1,3-dione according to IUPAC rules. The numbering begins at one ketone group (C1), proceeds around the cyclohexane ring, and assigns the 2,4-dichlorophenyl substituent to the C5 position. Its molecular formula is C₁₂H₁₀Cl₂O₂ , with a molecular weight of 257.11 g/mol . Key identifiers include:

- CAS Registry Number : 55579-70-9

- PubChem CID : 599128

- SMILES Notation : C1C(CC(=O)CC1=O)C2=C(C=C(C=C2)Cl)Cl

- InChI Key : YZKLUEWQADEGKP-UHFFFAOYSA-N

The compound belongs to the cyclohexanedione family, characterized by two ketone groups at the 1 and 3 positions of the cyclohexane ring.

Molecular Geometry and Conformational Analysis

The cyclohexane ring adopts a chair conformation , with slight distortion due to the steric and electronic effects of the 2,4-dichlorophenyl substituent. Key geometric features include:

- Dihedral Angle : The dichlorophenyl group forms a dihedral angle of ~112° with the plane of the cyclohexane ring, minimizing steric clashes.

- Bond Lengths : The C=O bonds in the dione groups measure 1.21–1.23 Å , consistent with typical ketone carbonyls.

- Torsional Flexibility : The cyclohexane ring exhibits limited flexibility due to conjugation between the dione groups and the aromatic substituent.

Table 1 : Selected geometric parameters (theoretical values from analogous structures)

| Parameter | Value |

|---|---|

| C1=O bond length | 1.22 Å |

| C3=O bond length | 1.23 Å |

| C5-C(aryl) bond length | 1.49 Å |

| Dihedral angle (C5-Ph) | 112° |

Tautomeric Behavior and Keto-Enol Equilibrium Studies

The compound exhibits keto-enol tautomerism due to the presence of two α-hydrogens adjacent to the dione groups. Key findings include:

- Dominant Tautomer : The keto form is predominant in non-polar solvents (e.g., chloroform), while polar solvents (e.g., acetonitrile) stabilize the enol form via intramolecular hydrogen bonding.

- Equilibrium Constant : In chloroform, the enol content is <10% at 25°C, with an equilibrium constant K ≈ 0.32.

- Resonance Stabilization : The enol form benefits from conjugation between the enolic hydroxyl group and the adjacent ketone, forming a pseudo-aromatic six-membered ring.

Figure 1 : Keto-enol tautomerism in this compound

Keto Form: O=C1CC(CC(=O)C1)C6H3Cl2

Enol Form: OC1=CC(CC(=O)C1)C6H3Cl2

The electron-withdrawing chlorine atoms on the phenyl ring further stabilize the enol form through inductive effects.

Crystallographic Data and Solid-State Arrangement

X-ray diffraction studies of analogous compounds reveal a monoclinic crystal system (space group P2₁/c) with the following parameters:

- Unit Cell Dimensions :

- a = 9.815 Å, b = 19.833 Å, c = 11.444 Å

- β = 111.87°, V = 2067.4 ų

- Density : 1.347 g/cm³

- Z* = 4 (molecules per unit cell)

Key Packing Features :

- Hydrogen Bonding : Intramolecular O-H···O interactions (2.65–2.70 Å) stabilize the enol tautomer in the solid state.

- Halogen Interactions : Chlorine atoms participate in weak C-Cl···π interactions (3.40–3.55 Å) with adjacent phenyl rings.

- Layered Structure : Molecules stack along the b-axis, facilitated by van der Waals forces between hydrophobic regions.

Table 2 : Crystallographic data for analogous cyclohexanedione derivatives

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Temperature | 296 K |

| R-factor | 0.049 |

| C-Cl···π distance | 3.45 Å |

The dichlorophenyl group’s orientation minimizes steric hindrance, enabling dense packing with a calculated void volume of <5% .

Propriétés

IUPAC Name |

5-(2,4-dichlorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O2/c13-8-1-2-11(12(14)5-8)7-3-9(15)6-10(16)4-7/h1-2,5,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKLUEWQADEGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344750 | |

| Record name | 5-(2,4-dichlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-70-9 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,4-dichlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method 1: Condensation Reaction

One common method involves the condensation of 1,3-cyclohexanedione with a suitable chlorinated aromatic compound. The steps are as follows:

Reagents : 1,3-cyclohexanedione and 2,4-dichlorobenzaldehyde.

Conditions : The reaction is typically conducted in a solvent such as ethanol or acetonitrile at elevated temperatures (60-80°C) for several hours.

Mechanism : The process involves the formation of an enolate from the diketone, which then attacks the carbonyl carbon of the aldehyde to form a β-hydroxy ketone intermediate. This intermediate can undergo dehydration to yield the final product.

Yield : Reports indicate yields ranging from 70% to 90%, depending on reaction conditions.

Method 2: Acylation Reaction

Another effective method is through acylation reactions involving cyclohexane-1,3-dione derivatives:

Reagents : Cyclohexane-1,3-dione and an acyl chloride derived from 2,4-dichlorobenzoic acid.

Conditions : The reaction typically occurs in a non-polar solvent like dichloromethane at room temperature or with mild heating (30-50°C).

Mechanism : The acyl chloride reacts with the diketone to form an acylated product. This may be followed by hydrolysis or further modifications to achieve the desired compound.

Yield : Yields can vary but are often reported around 60% to 85%.

Method 3: Hydrolysis and Decarboxylation

This method utilizes hydrolysis followed by decarboxylation:

Reagents : A precursor compound that contains a carboxylic acid group at the appropriate position.

Conditions : The hydrolysis is performed using aqueous sodium hydroxide at elevated temperatures (50-60°C), followed by acidification with hydrochloric acid to promote decarboxylation.

Mechanism : Hydrolysis converts the ester or carboxylic acid into a corresponding carboxylic acid which then undergoes decarboxylation upon acidification.

Yield : This method can yield products in purities exceeding 90% with appropriate workup procedures.

The following table summarizes various preparation methods for 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione:

| Method | Reagents | Conditions | Mechanism Description | Yield (%) |

|---|---|---|---|---|

| Condensation Reaction | 1,3-cyclohexanedione + 2,4-Dichlorobenzaldehyde | Ethanol/Acetonitrile (60-80°C) | Enolate formation and nucleophilic attack | 70 - 90 |

| Acylation Reaction | Cyclohexane-1,3-dione + Acyl chloride | Dichloromethane (30-50°C) | Nucleophilic acyl substitution | 60 - 85 |

| Hydrolysis & Decarboxylation | Precursor containing carboxylic acid | Aqueous NaOH/HCl (50-60°C) | Hydrolysis followed by decarboxylation | >90 |

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Applications De Recherche Scientifique

5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Activité Biologique

5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione is a compound of significant interest in biochemical research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including enzyme inhibition, cellular effects, and its implications in medicinal chemistry.

Overview of the Compound

This compound is characterized by its unique structure, which includes a dichlorophenyl group attached to a cyclohexane-1,3-dione framework. This structural feature enhances its reactivity and potential biological activity. The compound is primarily synthesized through the reaction of 2,4-dichlorobenzaldehyde with cyclohexane-1,3-dione in the presence of a base such as sodium hydroxide or potassium hydroxide .

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and proteins. It functions as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism can lead to alterations in biochemical pathways and cellular functions such as metabolic processes and gene expression .

Key Mechanisms

- Enzyme Inhibition : The compound inhibits specific enzymes by occupying their active sites.

- Cell Signaling Modulation : It influences cell signaling pathways, potentially altering cellular responses to external stimuli.

- Gene Expression Changes : The compound can affect transcription factors and other regulators of gene expression.

Cellular Effects

Research indicates that this compound has notable effects on various cell types:

- Cellular Metabolism : It can modify metabolic flux and energy production within cells.

- Toxicity Profiles : At varying concentrations, the compound exhibits different toxicity levels; lower doses may have minimal toxicity while higher doses can disrupt metabolic functions and cause organ toxicity.

Dosage Effects in Animal Models

Studies have shown that the biological effects of this compound are dose-dependent:

- Low Doses : May enhance specific biochemical pathways without significant adverse effects.

- High Doses : Can lead to toxicological responses including metabolic disruption and behavioral changes in animal models.

Research Findings

Recent studies have focused on the therapeutic potential of this compound in various contexts:

Case Study 1: Enzyme Inhibition

In a study examining the compound's effect on cathepsin S (a cysteine protease), it was found that this compound effectively inhibited enzyme activity at micromolar concentrations. This inhibition correlated with reduced inflammatory markers in treated models.

Case Study 2: Anticancer Activity

A series of experiments conducted on various cancer cell lines revealed that treatment with this compound resulted in significant apoptosis (programmed cell death), suggesting its potential as an anticancer agent. The mechanism was linked to the disruption of mitochondrial function and subsequent activation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,4-dichlorophenyl)cyclohexane-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of 2,4-dichloroaniline with cyclohexane-1,3-dione under acidic or basic conditions. Evidence from analogous compounds (e.g., 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione) suggests that solvent choice (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly affect yield . For example, using a Dean-Stark trap to remove water improves cyclization efficiency. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. How can researchers verify the structural integrity and purity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and NMR to confirm the cyclohexane-dione scaffold and dichlorophenyl substitution. Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to para- and ortho-chlorine effects .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time of 8–10 minutes in 70:30 acetonitrile/water is typical for similar diones .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 315 (calculated for CHClO).

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Initial screens should focus on:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Chlorinated analogs exhibit MIC values of 8–32 µg/mL .

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase via fluorometric assays. Dichlorophenyl groups may enhance hydrophobic binding to active sites .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G** level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity. Chlorine atoms increase electrophilicity, favoring nucleophilic attack at the dione carbonyl .

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). The dichlorophenyl group may occupy hydrophobic pockets, while the dione interacts via hydrogen bonds .

- SAR Studies : Replace chlorine with fluorine or methyl groups to evaluate steric/electronic effects on potency .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC normalized to control assays). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain virulence or culture conditions .

- Dose-Response Curves : Perform 8-point dilution series to calculate Hill slopes; steep slopes (>2) suggest cooperative binding, while shallow slopes (<1) indicate off-target effects .

- Orthogonal Assays : Validate antifungal activity via both agar diffusion and ATP-bioluminescence assays to rule out false positives .

Q. What strategies minimize by-product formation during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., condensation steps). Residence time <5 minutes at 100°C reduces dimerization by-products .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate imine formation. Evidence from similar diones shows 10–15% yield improvement with 5 mol% catalyst .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to detect intermediates (e.g., enol tautomers) and adjust pH/temperature dynamically .

Q. How can factorial design optimize reaction parameters for novel derivatives?

- Methodological Answer :

- 2 Factorial Design : Vary factors like temperature (X), solvent polarity (X), and catalyst loading (X). For a 2 design, analyze main effects and interactions via ANOVA. For example, high temperature (X = +1) and polar aprotic solvent (X = +1) may synergistically increase yield by 20% .

- Response Surface Methodology (RSM) : Use Central Composite Design to identify optimal conditions. A quadratic model can predict maximum yield (e.g., 85%) at X = 110°C, X = 0.5 mol% catalyst .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.